

Geochemical Behavior of Strontium-90 in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

Audience: This document is intended for researchers, environmental scientists, and professionals in radioactive waste management and remediation.

Abstract: **Strontium-90** (^{90}Sr), a beta-emitting radionuclide with a half-life of 28.8 years, is a significant environmental contaminant resulting from nuclear fission.^{[1][2]} Its chemical similarity to calcium allows for its ready incorporation into biological systems, posing a considerable health risk.^{[1][3]} Understanding the geochemical behavior of ^{90}Sr in soil and water is paramount for predicting its fate and transport, assessing risks, and developing effective remediation strategies. This guide provides a comprehensive overview of the core principles governing ^{90}Sr geochemistry, including sorption-desorption phenomena, migration dynamics, and the influence of key environmental parameters. It summarizes quantitative data, details common experimental protocols for its study, and visualizes key processes and workflows.

Core Geochemical Processes

The mobility and fate of **Strontium-90** in the subsurface are primarily controlled by a series of interconnected geochemical processes. The dominant mechanism governing its transport is sorption to soil and sediment particles.^[4]

Sorption and Desorption: **Strontium-90** exists in the environment predominantly as the divalent cation (Sr^{2+}).^[5] Its retention in soil is largely due to adsorption onto the surfaces of soil components. The primary mechanisms include:

- Ion Exchange: Sr^{2+} competes with other cations (e.g., Ca^{2+} , Mg^{2+} , K^+ , Na^+) for negatively charged binding sites on clay minerals and organic matter.[6][7] This is a major pathway for strontium retention.
- Surface Complexation: Sr^{2+} can form outer-sphere complexes with mineral surfaces, particularly clay minerals (such as illite, montmorillonite, and kaolinite) and iron oxides.[5][8][9] This type of binding is relatively weak, meaning ^{90}Sr can be readily desorbed if geochemical conditions change.[8]

Migration and Mobility: The migration of ^{90}Sr through soil and into groundwater is inversely related to its sorption. High sorption leads to significant retardation, slowing its movement relative to water flow.[10] Conversely, conditions that inhibit sorption enhance its mobility, increasing the risk of groundwater contamination.[2] In most soil types, strontium is considered more mobile than cesium (^{137}Cs) because cesium can be irreversibly fixed within the structure of certain clay minerals like illite.[2]

Key Influencing Factors

The geochemical behavior of ^{90}Sr is not static; it is dynamically influenced by a range of physicochemical parameters of the soil and water system.

- pH: The pH of the soil and groundwater is a critical control. ^{90}Sr sorption increases significantly as pH rises from acidic to neutral and alkaline conditions (pH 6-10).[8][11] This is because mineral surfaces become more negatively charged at higher pH, increasing the electrostatic attraction for the positively charged Sr^{2+} ion.[8]
- Ionic Strength: The total concentration of dissolved ions in the water affects ^{90}Sr sorption through competition. In high ionic strength solutions, such as seawater or contaminated industrial wastewater, there is increased competition from other cations (e.g., Na^+ , Ca^{2+}) for sorption sites, which leads to a significant reduction in ^{90}Sr adsorption and thus higher mobility.[5][8]
- Competing Cations: Due to its chemical similarity to calcium, Sr^{2+} is in direct competition with Ca^{2+} for binding sites.[12] Soils and waters with high concentrations of calcium will generally exhibit lower sorption of ^{90}Sr .[13] The general order of effectiveness for common cations in displacing strontium from exchange sites is: Stable $\text{Sr}^{2+} > \text{Ca}^{2+} > \text{Mg}^{2+} > \text{K}^+ > \text{Na}^+$.[11]

- Soil Composition: The type and amount of clay minerals, the quantity of soil organic matter (SOM), and the presence of metal oxides all influence sorption capacity. Soils rich in clays, especially those with a high cation exchange capacity (CEC) like montmorillonite, are effective at retaining ^{90}Sr .^{[2][12]} SOM can also bind Sr^{2+} through its cation exchange sites.^[2]
- Presence of Carbonates: In calcareous soils or at high pH, ^{90}Sr can co-precipitate with calcium carbonate (CaCO_3) to form strontianite (SrCO_3), which is a less mobile form.^{[7][14]}

Quantitative Data on ^{90}Sr Sorption

The partitioning of **Strontium-90** between the solid (soil/sediment) and liquid (water) phases is commonly quantified using the distribution coefficient ($K_{d_}$), defined as the ratio of the concentration of the radionuclide in the solid phase to its concentration in the liquid phase at equilibrium. A high $K_{d_}$ value indicates strong sorption and low mobility.

The following tables summarize $K_{d_}$ values for ^{90}Sr under various environmental conditions as reported in the literature.

Soil/Sediment Type	pH Range	Ionic Strength (IS)	Competing Ions	K_d (mL/g or L/kg)	Reference(s)
Aquifer Sediments	4 - 6	Low (<0.01 M)	-	Sorption Edge	[4][8]
Aquifer Sediments	6 - 8	Low (<0.01 M)	-	~1000	[4][8]
Aquifer Sediments	6 - 8	High (e.g., 29 mM)	Na ⁺ dominant	~40	[4][8]
Kaolinitic Soils	~10	Low	-	High (~200)	[11]
Illitic Soil	10	-	-	Maximum observed	[6]
Sandy Loam (Clayey)	-	0.02 M NaCl	Na ⁺	32.06 ± 3.62	[10]
Sandy Loam (Clayey)	-	0.1 M NaCl	Na ⁺	8.05 ± 0.62	[10]
Sandy Loam (Sandy)	-	0.02 M NaCl	Na ⁺	5.86 ± 0.35	[10]
Sandy Loam (Sandy)	-	0.1 M NaCl	Na ⁺	6.02 ± 0.14	[10]
Fractured Rock/Bedrock	-	Groundwater (~4-6 x 10 ⁻³ M)	-	Higher K_d	[5]
Fractured Rock/Bedrock	-	Seawater (~6-8 x 10 ⁻¹ M)	High Na ⁺ , Ca ²⁺ , Mg ²⁺	Lower K_d	[5]
Fukushima Area Soils	-	-	-	65 - 154	[3]

Idaho (INEL)
Sediments

36 - 275 [15]

Experimental Protocols

The study of ^{90}Sr 's geochemical behavior relies on several key laboratory experiments.

Batch Sorption Experiment

This experiment is used to determine the distribution coefficient ($K_{d\text{--}}$) under controlled equilibrium conditions.

Objective: To quantify the partitioning of ^{90}Sr between a specific soil/sediment and an aqueous solution.

Methodology:

- Preparation: A known mass of dried, sieved soil is placed into a series of centrifuge tubes or vials.
- Solution Addition: A specific volume of an aqueous solution (e.g., synthetic groundwater) with a known initial concentration of ^{90}Sr (often using a ^{85}Sr tracer for easier gamma detection) is added to each tube to achieve a desired solid-to-solution ratio.[16] The chemical composition (pH, ionic strength, competing cations) of the solution is carefully controlled.
- Equilibration: The tubes are sealed and agitated on a shaker for a predetermined period (e.g., 24-48 hours) to allow the system to reach sorption equilibrium.[8] Kinetic experiments can be run beforehand to determine the time required to reach equilibrium.[8]
- Phase Separation: The tubes are centrifuged at high speed to separate the solid phase (soil) from the liquid phase (supernatant).
- Analysis: An aliquot of the supernatant is carefully removed and its ^{90}Sr concentration is measured using an appropriate radiation detector (e.g., gamma spectrometer for ^{85}Sr , liquid scintillation counter for ^{90}Sr).

- Calculation: The amount of ^{90}Sr sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The $K_{d\text{--}}$ is then calculated using the formula: $K_{d\text{--}}(\text{mL/g}) = [(C_{\text{initial}} - C_{\text{final}}) / C_{\text{final}}] * (\text{Volume of solution (mL}) / \text{Mass of soil (g)})$.[\[17\]](#)

Column Transport Experiment

This dynamic experiment simulates the movement (transport and retardation) of ^{90}Sr through a soil profile.

Objective: To determine transport parameters like the retardation factor (R) and dispersion coefficient under flow conditions.

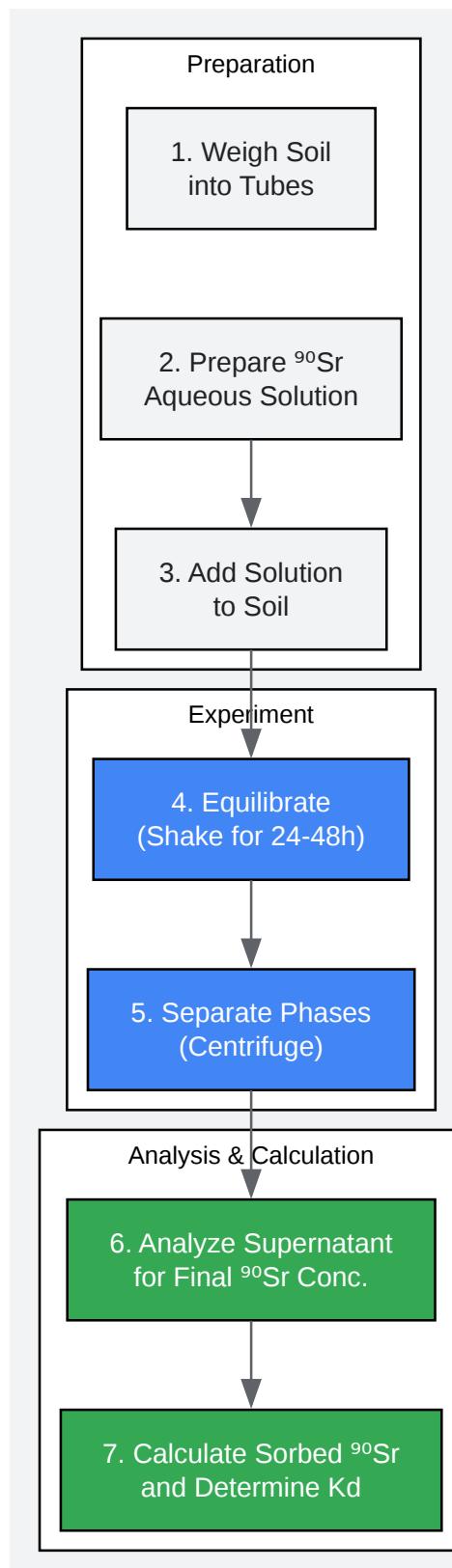
Methodology:

- Column Packing: A chromatography column is uniformly packed with the soil to be tested to a known bulk density.[\[18\]](#)[\[19\]](#)
- Saturation: The soil column is slowly saturated from the bottom up with a background solution (e.g., synthetic groundwater without ^{90}Sr) to ensure no air is trapped.
- Tracer Injection: A "pulse" of the background solution containing a known concentration of ^{90}Sr is introduced to the top of the column at a constant flow rate using a peristaltic pump.[\[7\]](#)
- Elution: The background solution is continuously pumped through the column after the tracer pulse.
- Effluent Collection: The solution exiting the bottom of the column (the effluent or leachate) is collected in fractions over time using a fraction collector.
- Analysis: The concentration of ^{90}Sr in each fraction is measured.
- Data Interpretation: A breakthrough curve (BTC) is generated by plotting the relative ^{90}Sr concentration (C/C_0) in the effluent against the volume of solution passed through the column (often expressed in pore volumes). The shape and position of the BTC are used to calculate the retardation factor and other transport parameters.[\[7\]](#)[\[20\]](#)

Sequential Extraction

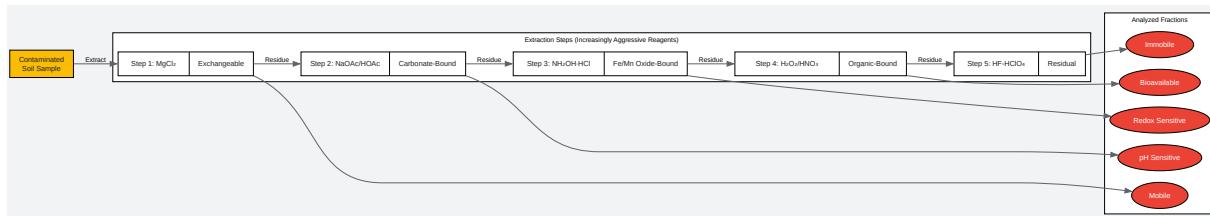
This procedure is used to determine the speciation of ^{90}Sr in a soil sample, i.e., how it is distributed among different soil fractions. This provides insight into its potential mobility and bioavailability. The Tessier method (or modified versions) is commonly referenced.[\[21\]](#)[\[22\]](#)

Objective: To operationally define the fractions of ^{90}Sr associated with different soil components.


Methodology: The same soil sample is subjected to a sequence of increasingly aggressive chemical reagents. After each step, the liquid extract is separated and analyzed for ^{90}Sr .

- **Step 1: Exchangeable Fraction:** The soil is extracted with a solution like magnesium chloride (MgCl_2) or sodium acetate (NaOAc). This removes ^{90}Sr that is weakly bound by electrostatic attraction and is considered readily mobile.[\[8\]](#)
- **Step 2: Carbonate-Bound Fraction:** The residue from Step 1 is extracted with an acidic solution (e.g., sodium acetate buffered with acetic acid) to dissolve carbonate minerals.
- **Step 3: Fe-Mn Oxide-Bound Fraction:** The residue from Step 2 is treated with a reducing agent (e.g., hydroxylamine hydrochloride in acetic acid) to dissolve iron and manganese oxides.
- **Step 4: Organic Matter-Bound Fraction:** The residue from Step 3 is oxidized (e.g., using hydrogen peroxide and nitric acid) to break down organic matter.
- **Step 5: Residual Fraction:** The final residue is digested with strong acids (e.g., $\text{HF-HClO}_4-\text{HNO}_3$) to dissolve the silicate mineral matrix. This fraction represents ^{90}Sr incorporated into the crystal lattice of minerals and is considered immobile.

Visualizations


The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Factors influencing **Strontium-90** mobility in the environment.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a batch sorption study.

[Click to download full resolution via product page](#)

Caption: Workflow for Tessier-based sequential extraction of **Strontium-90**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [naturalspublishing.com](#) [naturalspublishing.com]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [researchgate.net](#) [researchgate.net]

- 5. Effect of seawater intrusion on radioactive strontium (90Sr) sorption and transport at nuclear power plants | Datahub [data.pnnl.gov]
- 6. Strontium sorption on illitic soil [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. homepages.see.leeds.ac.uk [homepages.see.leeds.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 11. epa.gov [epa.gov]
- 12. kb.osu.edu [kb.osu.edu]
- 13. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium's Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical equilibria model of strontium-90 adsorption and transport in soil in response to dynamic alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nrc.gov [nrc.gov]
- 16. nrc.gov [nrc.gov]
- 17. publishing.argo-e.com [publishing.argo-e.com]
- 18. Design and Construction of Repacked Soil Columns for Measuring Solute Transport, Plant Growth and Soil Biota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. radioprotection.org [radioprotection.org]
- 21. researchgate.net [researchgate.net]
- 22. Tessier sequential extraction on 17 elements from three marine sediment certified reference materials (HISS-1, MESS-4, and PACS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Geochemical Behavior of Strontium-90 in Soil and Water: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230875#geochemical-behavior-of-strontium-90-in-soil-and-water>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com